molecular formula C10H9BrF3NOS B14061163 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14061163
M. Wt: 328.15 g/mol
InChI Key: PRCATGDRRXMXRP-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

Comparison: The trifluoromethylthio group also imparts distinct chemical properties, making this compound valuable for specific research purposes .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-7(16)4-6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

PRCATGDRRXMXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)N)CC(=O)CBr

Origin of Product

United States

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